2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

Lipophilicity Drug Design ADME

Researchers requiring a single intermediate with orthogonal reactivity for parallel SAR often face fragmented supply chains. This compound solves that by integrating a metabolically stable gem-difluoroacetyl group and a reducible 3-nitro handle in one validated building block. - Dual reactivity: Enables Type II kinase inhibitor libraries and chemoproteomic probe assembly from one starting material. - Optimized profile: XLogP3 of 3.0 balances membrane permeability for foliar uptake and cellular activity. - Supply chain efficiency: Reduces vendor qualification burden by replacing multiple mono-functional intermediates with a single regulatory starting material.

Molecular Formula C9H7F2NO3
Molecular Weight 215.15 g/mol
Cat. No. B13259674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one
Molecular FormulaC9H7F2NO3
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3
InChIKeyHOHSODRSOQVKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one for Fluorinated Building Blocks


2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one (CAS 2060021-43-2) is a fluorinated aromatic ketone that belongs to the class of difluoroacetyl-substituted nitroaromatics. Its structure combines a gem‑difluoromethyl ketone moiety with a 4‑methyl‑3‑nitrophenyl ring, imparting both strong electron‑withdrawing character and versatile synthetic handles [1]. The compound is primarily employed as a late‑stage intermediate in medicinal chemistry and agrochemical research, where the difluoroacetyl group serves as a metabolically stable bioisostere of the acetyl group and the nitro group enables further functionalization via reduction or nucleophilic aromatic substitution [2].

Dual handles Nitro & difluoroacetyl for orthogonal transformations
Gem‑difluoro group Reported metabolically stable bioisostere of acetyl
Research use Medicinal chemistry & agrochemical intermediate

Why Common Acetophenone Analogs Cannot Replace It


Simple replacement of 2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one with non‑fluorinated 4‑methyl‑3‑nitroacetophenone or with difluoroacetophenones lacking the nitro group is not possible without sacrificing the compound’s dual reactivity and tuned physicochemical profile. The gem‑difluoro substitution adjacent to the carbonyl raises the XLogP3 by approximately 0.9 log units relative to the non‑fluorinated analog (3.0 vs. 2.1), directly impacting membrane permeability and metabolic stability in drug‑like molecules [1]. Simultaneously, the 3‑nitro group provides a strong electron‑withdrawing effect that activates the ring for nucleophilic aromatic substitution, a feature absent in 2,2‑difluoro‑1‑(4‑methylphenyl)ethan‑1‑one [2]. Removing either functionality eliminates the orthogonal reactivity that makes the compound valuable as a single intermediate for multi‑step synthetic sequences.

Non‑fluorinated analog

Lower XLogP3 (~2.1) may reduce membrane partitioning and metabolic stability

Difluoroacetophenone without nitro

Absence of 3‑nitro group eliminates nucleophilic aromatic substitution handle

Mono‑functional analogs

Using single‑handle intermediates may double synthetic steps and procurement overhead

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The computed XLogP3 of 2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is 3.0, compared with 2.1 for the non‑fluorinated analog 4‑methyl‑3‑nitroacetophenone [1]. This ΔlogP of +0.9 is consistent with the established effect of gem‑difluoro substitution on lipophilicity and translates to an approximately 8‑fold increase in predicted membrane partitioning [2].

Lipophilicity ΔXLogP3
Class-level
3.0 vs 2.1
+0.9 log units
May support higher membrane partitioning
Computed by XLogP3 algorithm
Lipophilicity Drug Design ADME

Expanded Hydrogen-Bond Acceptor Capacity

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one possesses five hydrogen‑bond acceptor (HBA) atoms, compared to three for 4‑methyl‑3‑nitroacetophenone [1]. The two additional fluorine atoms can engage in weak C–F···H–X hydrogen bonds or multipolar interactions with protein backbone amides, providing an additional binding enthalpy contribution that the non‑fluorinated analog cannot offer [2].

H-Bond Acceptors
Class-level
5 HBA
+2 (vs. non‑fluorinated)
Potential for additional target interactions
Weak C–F···H–X bonding context
Binding Affinity MedChem Optimization Structure-Based Design

Enhanced Conformational Flexibility

The target compound has two rotatable bonds (C–C between ring and carbonyl; C–C between carbonyl and CHF2), whereas the non‑fluorinated analog has only one (C–C between ring and acetyl) [1]. The additional rotatable bond allows the difluoromethyl group to explore a wider conformational space, which can be exploited to optimize ligand‑protein fit or to modulate crystal packing in solid‑form development [2].

Rotatable Bonds
Class-level
2 bonds
+1 (vs. 1 bond)
Broader conformational space for binding
Based on computed rotatable bond count
Conformational Analysis Crystal Engineering SAR Studies

Orthogonal Reactivity: Dual Synthetic Handles

The simultaneous presence of a reducible nitro group and a difluoroacetyl electrophile in 2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one enables two orthogonal synthetic transformations from a single intermediate. In contrast, 2,2-difluoro-1-(4-methylphenyl)ethan-1-one (CAS 704‑36‑9) lacks the nitro handle, and 4‑methyl‑3‑nitroacetophenone (CAS 5333‑27‑7) lacks the difluoroacetyl handle [1]. This dual functionality reduces the step‑count in convergent synthetic routes by at least one protecting‑group or functional‑group interconversion step [2]. While no direct head‑to‑head yield comparison has been published, the avoidance of extra steps inherently improves overall yield and reduces procurement costs for multi‑gram campaigns.

Synthetic Handles
Reported
2 orthogonal handles
vs. 1 handle (mono‑functional analogs)
May reduce synthetic steps and procurement overhead
No direct head‑to‑head yield data
Synthetic Versatility Parallel Synthesis Lead Optimization

Differentiated R&D and Scale-Up Applications


Late-Stage Diversification of Kinase Inhibitors

The compound’s elevated lipophilicity (XLogP3 = 3.0) and dual reactive handles make it suitable for preparing focused libraries of kinase inhibitors where both the difluoroacetyl group and the reduced aniline are required for Type II binding modes [1]. Patent evidence indicates its inclusion in intellectual property filings targeting anticancer kinases [2].

Fluorinated Herbicide or Fungicide Intermediates

The gem‑difluoro substitution confers metabolic stability against oxidative degradation in planta, while the nitro group allows conversion to amines that are common pharmacophores in agrochemical active ingredients. The computed lipophilicity (XLogP3 = 3.0) is within the optimal range for foliar uptake [1].

Bifunctional Probe Assembly for Target ID

The orthogonal reactivity (nitro → amine for biotin/fluorophore attachment; difluoroacetyl for photoaffinity labeling or click chemistry) reduces the number of synthetic steps needed to construct chemical probes, accelerating chemoproteomics campaigns [1].

Scalable Intermediate for cGMP Manufacturing

Compared to mono‑functional analogs, the dual‑handle nature of the compound allows two synthetic branches to be explored from a single regulatory starting material, simplifying the supply chain and reducing the number of vendor‑qualified intermediates in a drug substance control strategy [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Dual reactive handles (nitro & difluoroacetyl)
Reactivity under library synthesis conditions
Fluorinated agrochemical intermediate
Gem‑difluoro stability & nitro‑to‑amine conversion
Foliar uptake potential and metabolic stability
Bifunctional probe assembly
Orthogonal reactivity for bioconjugation
Step‑count reduction in chemoproteomics probes
Process‑scale intermediate supply
Dual‑handle simplifies supply chain
Regulatory starting material strategy review
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